5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound is characterized by its unique molecular structure, which includes a sulfonamide group and a methoxy substituent. It holds potential for various scientific applications due to its structural features.
Information about this compound can be found in chemical databases such as PubChem and BenchChem, which provide details on its molecular formula, weight, and other chemical properties. The compound is often utilized in medicinal chemistry research and may have implications in the development of therapeutic agents.
This compound can be classified under several categories:
The synthesis of 5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves multiple steps typical of organic synthesis, including the formation of the dibenzo[b,f][1,4]oxazepine framework and subsequent functionalization.
Due to the complexity of the synthesis, detailed protocols may vary significantly based on the specific approach taken by researchers.
The molecular structure of 5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide features:
The structural representation can be described using:
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC
InChI=1S/C22H23N2O5S/c1-3-25-17-6-4-5-7-19(17)30-18-11-9-15(13-16(18)22(25)26)24-31(27,28)21-12-14(23)8-10-20(21)29-2/h4-13,24H,3H2,1-2H3
The compound can participate in various chemical reactions typical for sulfonamides and oxazepines:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways over others.
The mechanism of action for compounds like 5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is often linked to their ability to interact with biological targets such as enzymes or receptors.
Research indicates that such compounds may inhibit specific kinases or other enzymes involved in disease pathways, thus providing therapeutic benefits. Detailed studies on binding affinities and inhibition constants would be necessary to elucidate the precise mechanisms involved.
Relevant data on these properties can be obtained through experimental studies or literature reviews focusing on similar compounds.
5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has potential applications in:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5